4-(Difluoromethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one
Description
Systematic IUPAC Nomenclature and Structural Representation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through hierarchical substitution pattern analysis of its fused bicyclic system. The parent structure is 1H-pyrazolo[3,4-b]pyridin-6(7H)-one, a bicyclic system comprising a pyrazole ring fused to a pyridinone moiety. Substituents are numbered according to their positions on this framework:
- Position 1 : A phenyl group (-C₆H₅) attached to the pyrazole nitrogen
- Position 3 : A methyl group (-CH₃) on the pyrazole ring
- Position 4 : A difluoromethyl group (-CF₂H) on the pyridinone ring
The full IUPAC name follows the format:
4-(difluoromethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one.
Structural Features :
- Fused bicyclic core : Pyrazole (positions 1-3) fused to pyridinone (positions 4-7) at [3,4-b] junction
- Functional groups :
- Ketone at position 6 (pyridinone carbonyl)
- Electron-withdrawing difluoromethyl group at position 4
- Hydrophobic phenyl and methyl substituents
The structural formula can be represented as:
$$ \text{C}{14}\text{H}{11}\text{F}{2}\text{N}{3}\text{O} $$
with the following connectivity:
$$ \text{Phenyl-N1-pyrazole[3-Me,4-CF}_2\text{H]-fused-pyridinone-6-one} $$
This configuration was confirmed through comparison with analogous pyrazolo[3,4-b]pyridine derivatives documented in PubChem entries.
Alternative Chemical Designations and Registry Numbers
The compound is recognized through multiple identifier systems essential for chemical tracking and database searches:
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry Number | 832746-77-7 | |
| Molecular Formula | C₁₄H₁₁F₂N₃O | |
| Molecular Weight | 275.25 g/mol | |
| IUPAC Name | As above |
Synonyms and Database Entries :
- 4-(Difluoromethyl)-3-methyl-1-phenyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one (AKSci designation)
- No significant trade names or trivial designations are recorded in public databases as of June 2025.
The absence of extensive synonymy suggests this compound is primarily referenced by its systematic IUPAC name in research contexts. Its CAS registry number provides unambiguous identification across chemical inventories and regulatory frameworks.
Isomeric Considerations and Stereochemical Analysis
Structural Isomerism :
The compound exhibits limited isomerism due to:
- Fixed substitution patterns on the fused bicyclic system
- Absence of unsaturation in substituent groups
- Rigid planar structure of the heteroaromatic system
Tautomerism Potential :
The pyridin-6-one moiety theoretically permits keto-enol tautomerism. However, computational studies of analogous systems indicate >99% preference for the keto form due to:
- Resonance stabilization of the carbonyl group
- Electron-withdrawing effect of the difluoromethyl group
Stereochemical Features :
- Chirality : No stereocenters exist in the structure
- Conformational Analysis :
- The phenyl group at N1 adopts a perpendicular orientation relative to the pyrazole plane to minimize steric hindrance
- Difluoromethyl group (-CF₂H) exhibits free rotation about the C-C bond to the pyridinone ring
Geometric Isomerism :
Absent due to:
- Lack of double bonds with restricted rotation
- All ring substituents in fixed positional orientations
Comparative analysis with related compounds (e.g., 3-methyl-6-(4-methylphenyl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine) confirms that substitution at position 4 with fluorine-containing groups does not introduce stereoisomerism in this scaffold.
Spectroscopic Differentiation :
While not explicitly documented for this compound, analogous structures show distinct NMR features:
- $$ ^{19}\text{F} $$ NMR: Two distinct peaks for CF₂H group (-70 to -80 ppm)
- $$ ^1\text{H} $$ NMR: Characteristic splitting patterns for aromatic protons and CF₂H coupling
This stereochemical simplicity facilitates synthetic handling and analytical characterization compared to chiral pyrazolo-pyridine derivatives.
Properties
IUPAC Name |
4-(difluoromethyl)-3-methyl-1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2N3O/c1-8-12-10(13(15)16)7-11(20)17-14(12)19(18-8)9-5-3-2-4-6-9/h2-7,13H,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REZVQNWKCCUWQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=O)N2)C(F)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID57264494 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of enals and pyrazol-5-amines.
Catalysis: N-heterocyclic carbene-catalyzed oxidative [3 + 3] annulation of enals with pyrazol-5-amines is employed.
Reaction Conditions: The reaction is carried out under mild conditions, with a broad substrate scope and easy scale-up.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, ensuring that the reaction conditions are scalable and reproducible.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-deficient pyrazolo[3,4-b]pyridine core facilitates nucleophilic substitution at specific positions.
Key Findings :
-
Suzuki-Miyaura cross-coupling reactions with aryl boronic acids occur regioselectively at the C-4 position due to electronic activation by the difluoromethyl group.
-
Nucleophilic aromatic substitution (SNAr) with amines targets the C-7 position, forming derivatives with potential kinase-inhibitory activity.
Cyclization and Ring-Opening Reactions
The pyrazolo[3,4-b]pyridine system participates in ring-forming and -breaking processes.
Mechanistic Insights :
-
Cyclization under acidic conditions generates fused heterocycles through dehydration and intramolecular electrophilic attack .
-
Base-induced ring opening proceeds via hydroxide attack at the C-6 carbonyl, yielding pyrazole intermediates .
Functionalization of the Difluoromethyl Group
The CF₂H group undergoes selective transformations while retaining fluorine content.
| Reaction Type | Reagents/Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂O, 70°C | Conversion to carboxylic acid (-CF₂CO₂H) | 40% | |
| Radical fluorination | XeF₂, UV light, CH₂Cl₂ | Replacement of CF₂H with CF₃ | 35% |
Challenges :
-
Oxidation of CF₂H to CF₂CO₂H is low-yielding due to competing decomposition.
-
Radical fluorination requires strict anhydrous conditions to avoid side reactions.
Transition Metal-Catalyzed Couplings
Palladium and copper catalysts enable C–C and C–N bond formation.
Regioselectivity :
-
Buchwald-Hartwig amination favors the N-1 position due to steric accessibility .
-
Ullmann couplings exhibit moderate yields but broad functional group tolerance .
Electrophilic Aromatic Substitution
Limited reactivity observed due to electron-withdrawing substituents.
| Reaction Type | Reagents/Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | Minor nitration at C-5 | <10% | |
| Halogenation | NBS, AIBN, CCl₄ | Bromination at C-3 methyl group | 22% |
Notable Trends :
-
Nitration and halogenation are inefficient due to deactivation by fluorine and the pyridine-like ring.
-
Bromination occurs preferentially at the methyl group via radical pathways.
Redox Reactions
The dihydro-pyridinone moiety is redox-active.
| Reaction Type | Reagents/Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Oxidation | DDQ, CH₂Cl₂, rt | Conversion to aromatic pyridinone | 90% | |
| Reduction | NaBH₄, MeOH, 0°C | Selective reduction of carbonyl | 68% |
Applications :
-
Oxidation with DDQ generates the fully aromatic pyridinone system, critical for biological activity.
-
NaBH₄ reduction preserves the difluoromethyl group while saturating the carbonyl.
Scientific Research Applications
Basic Information
- Chemical Formula : C14H11F2N3O
- Molecular Weight : 275.25 g/mol
- CAS Number : 832746-77-7
Structural Characteristics
The compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities. The difluoromethyl group enhances its lipophilicity and may contribute to its biological interactions.
Anticancer Activity
Research has indicated that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit significant anticancer properties. For example, studies have shown that 4-(difluoromethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one can inhibit the proliferation of various cancer cell lines, including breast (MCF7), ovarian (SKOV-3), and lung (A549) cancers. Preliminary assays demonstrated that this compound induces apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Antioxidant Properties
The compound has been evaluated for its antioxidant activity. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in numerous diseases including cancer and neurodegenerative disorders. The presence of the difluoromethyl group may enhance the compound's ability to scavenge free radicals .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. Studies have reported effective inhibition against both bacterial and fungal strains, suggesting potential applications in treating infectious diseases .
Neuroprotective Effects
Emerging research indicates that pyrazole derivatives may possess neuroprotective properties. The ability of this compound to modulate neuroinflammatory pathways could position it as a therapeutic candidate for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Study 1: Anticancer Efficacy
A study conducted by Spallarossa et al. focused on synthesizing a library of phenylaminopyrazoles, including derivatives of this compound. The researchers performed cell-based assays on multiple tumor cell lines and found that certain derivatives significantly inhibited cell growth and induced apoptosis .
Case Study 2: Antioxidant Evaluation
Another investigation assessed the antioxidant capacity of various pyrazole compounds through DPPH radical scavenging assays. The study highlighted that the compound exhibited a notable percentage of inhibition compared to standard antioxidants, indicating its potential utility in formulations aimed at reducing oxidative stress .
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 4
The substituent at position 4 significantly influences electronic, steric, and biological properties. Key analogs include:
Table 1: Substituent Effects at Position 4
Key Observations :
Key Observations :
- Green Chemistry : PEG-400/water systems outperform ionic liquids and DMF in reaction speed and environmental impact .
- Catalyst Efficiency : FeCl₃ in ionic liquids accelerates cyclization but requires higher temperatures compared to PEG-mediated reactions .
Table 3: Functional Group Impact on Properties
Biological Activity
4-(Difluoromethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one, a compound of significant interest in medicinal chemistry, belongs to the pyrazolo[3,4-b]pyridine class. This compound has been studied for its potential biological activities, particularly in the fields of oncology and inflammation. The following sections detail the biological activities, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C14H11F2N3O
- Molecular Weight : 275.25 g/mol
- CAS Number : 832746-77-7
Antitumor Activity
Research indicates that pyrazole derivatives exhibit promising antitumor properties. Specifically, compounds similar to this compound have shown inhibitory effects on several cancer-related targets:
- BRAF(V600E) : A significant target in melanoma therapy.
- EGFR : Inhibition has been associated with reduced tumor growth in various cancers.
- Aurora-A Kinase : Plays a crucial role in cell division, making it a target for cancer treatment.
A study demonstrated that derivatives of pyrazole showed significant cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cell lines, with some exhibiting synergistic effects when combined with doxorubicin .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is also noteworthy. Compounds in this class have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. In vitro assays revealed that some derivatives demonstrated comparable or superior activity to established anti-inflammatory drugs such as diclofenac and celecoxib .
Antimicrobial Activity
Pyrazole derivatives have exhibited antimicrobial properties against various pathogens. For instance, studies have reported effective inhibition of bacterial growth and fungal pathogens, suggesting their utility as potential antimicrobial agents .
Structure-Activity Relationships (SAR)
The biological activity of pyrazole derivatives is closely linked to their structural features. Modifications at specific positions on the pyrazole ring can enhance or diminish activity:
- Substituents : The presence of electron-withdrawing groups (e.g., difluoromethyl) has been associated with increased potency against specific biological targets.
- Ring Modifications : Alterations in the pyrazole framework can influence binding affinity and selectivity towards targets like BRAF or COX enzymes.
Case Study 1: Antitumor Efficacy
A recent study explored the effects of various pyrazole derivatives in combination with doxorubicin on breast cancer cell lines. The results indicated that certain compounds not only exhibited cytotoxicity but also enhanced the efficacy of doxorubicin through synergistic mechanisms. This highlights the potential for developing combination therapies utilizing pyrazole derivatives .
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory properties of a series of pyrazole compounds. The study utilized COX enzyme inhibition assays to evaluate efficacy. Results indicated that several derivatives significantly inhibited COX-1 and COX-2 activities, suggesting their potential as therapeutic agents for inflammatory diseases .
Q & A
Basic Question: What are the most efficient synthetic routes for preparing 4-(difluoromethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one?
Methodological Answer:
The compound is typically synthesized via multicomponent reactions (MCRs) in aqueous or green solvents. For instance, polyethylene glycol (PEG-400) has been employed as a recyclable reaction medium, enabling high yields (~80–90%) under mild conditions. Key steps include cyclocondensation of aldehydes, amines, and pyrazole precursors, followed by purification via recrystallization . IR and NMR spectroscopy are critical for confirming the C=O stretch (~1640 cm⁻¹) and pyrazole NH protons (δ 10–11 ppm in DMSO-d₆) .
Advanced Question: How can regioselectivity challenges in pyrazolo[3,4-b]pyridin-6(7H)-one synthesis be addressed?
Methodological Answer:
Regioselectivity is influenced by catalyst choice and substituent electronic effects. For example, L-proline catalysis promotes selective formation of pyrazolo[3,4-b]pyridines via domino reactions, while iodine catalysts enhance cyclization in dihydrochromeno-pyrazolo derivatives . Computational studies (e.g., DFT) can predict reactive sites by analyzing frontier molecular orbitals, guiding the selection of electron-withdrawing/donating groups to direct regiochemistry .
Basic Question: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- IR Spectroscopy : Confirms the lactam C=O stretch (1640–1643 cm⁻¹) and NH stretches (3150–3190 cm⁻¹) .
- ¹H/¹³C-NMR : Identifies aromatic protons (δ 6.7–7.2 ppm), methyl groups (δ 1.85 ppm), and difluoromethyl splitting patterns (²J₃₄ = ~5.6 Hz) .
- HRMS : Validates molecular weight (e.g., m/z 275.26 for C₁₄H₁₁F₂N₃O) .
Advanced Question: How to resolve contradictions in reported yields for multicomponent syntheses?
Methodological Answer:
Discrepancies in yields (e.g., 70% vs. 90%) often stem from solvent polarity, temperature, or catalyst loading. For instance, PEG-400 enhances solubility of intermediates, improving yields compared to traditional solvents . Systematic optimization via Design of Experiments (DoE) can isolate critical variables. Replicating conditions from high-yield protocols (e.g., 23-hour reflux in PEG-400) while monitoring intermediates by TLC is recommended .
Advanced Question: What green chemistry approaches minimize waste in pyrazolo[3,4-b]pyridinone synthesis?
Methodological Answer:
- Solvent-Free Mechanochemistry : Grinding reactants with Fe³⁺@K10 clay achieves ~85% yield without solvents, reducing E-factor .
- Aqueous Media : Water as a solvent avoids toxic byproducts; microwave-assisted heating further shortens reaction times .
- Recyclable Catalysts : SBA-15-SO₃H mesoporous silica enables catalyst reuse for ≥5 cycles without activity loss .
Advanced Question: How can computational modeling predict pharmacological targets for this scaffold?
Methodological Answer:
Docking studies (e.g., AutoDock Vina) using the compound’s X-ray/NMR-derived 3D structure can identify binding affinities to enzymes like DPP4 or kinases. For example, pyrazolo-pyridinone derivatives show inhibitory activity against DPP4 (IC₅₀ ~10 nM) due to hydrophobic interactions with the S1 pocket . MD simulations (≥100 ns) assess binding stability and guide structural modifications (e.g., difluoromethyl as a bioisostere for improved metabolic stability) .
Basic Question: What structural features influence the compound’s stability and solubility?
Methodological Answer:
- Stability : The lactam ring resists hydrolysis under acidic conditions, while the difluoromethyl group reduces oxidative metabolism .
- Solubility : LogP calculations (e.g., ~2.1) indicate moderate lipophilicity. PEGylation or salt formation (e.g., hydrochloride) enhances aqueous solubility for in vivo studies .
Advanced Question: How to design a derivative library for SAR studies?
Methodological Answer:
- Diverse Substitutions : Introduce electron-deficient aryl groups (e.g., 4-bromophenyl) at position 4 to enhance π-stacking with targets .
- Bioisosteric Replacement : Replace phenyl with heteroaromatic rings (e.g., furan) to modulate potency and selectivity .
- High-Throughput Screening : Use Ugi-type MCRs to generate >50 analogs in one pot, followed by automated purification and LC-MS analysis .
Basic Question: What are common pitfalls in scaling up pyrazolo[3,4-b]pyridinone synthesis?
Methodological Answer:
- Exothermic Reactions : Control temperature during cyclization to avoid decomposition.
- Purification Challenges : Use flash chromatography (silica gel, ethyl acetate/hexane) or antisolvent crystallization (water/ethanol) for bulk isolation .
Advanced Question: How to correlate crystallographic data with biological activity?
Methodological Answer:
X-ray crystallography of co-crystals with target proteins (e.g., DPP4) reveals key interactions (e.g., hydrogen bonds with pyridinone carbonyl). Pair this with SAR data to prioritize derivatives with optimal binding geometries. For instance, methyl groups at position 3 prevent steric clashes in the active site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
